molecular formula C9H16O4 B1488606 2-(2,2-Dimethylpropyl)butanedioic acid CAS No. 1803601-15-1

2-(2,2-Dimethylpropyl)butanedioic acid

Cat. No.: B1488606
CAS No.: 1803601-15-1
M. Wt: 188.22 g/mol
InChI Key: XRSDVKXFCVCMKF-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)butanedioic acid is a dicarboxylic acid with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This compound is supplied as a high-purity solid for research and development purposes. With its branched-chain alkyl substituent attached to a butanedioic acid backbone, this molecule is of significant interest in synthetic and medicinal chemistry as a versatile building block . The structure is closely related to other butanedioic acid derivatives, which have demonstrated notable biological activity in biochemical research . For instance, studies on structurally similar compounds have shown competitive inhibition of enzymes like succinate dehydrogenase, suggesting potential research applications in studying metabolic pathways and enzyme kinetics . Researchers value this compound for exploring novel synthetic routes, developing pharmaceutical intermediates, and investigating structure-activity relationships. It is strictly for professional laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 1803601-15-1 Molecular Formula: C9H16O4 Molecular Weight: 188.22 g/mol

Properties

IUPAC Name

2-(2,2-dimethylpropyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,3)5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSDVKXFCVCMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Anhydride Methods

Method Overview:
Another prominent method involves the use of 2,2-dimethylsuccinic anhydride for esterification reactions, particularly in the synthesis of complex derivatives or in the modification of biologically active molecules.

Key Steps:

General Procedure:

  • Prepare or obtain the required alcohol or amine intermediate.
  • React with 2,2-dimethylsuccinic anhydride under controlled conditions.
  • Purify the resulting ester or amide.

Reaction Data Table:

Parameter Value/Condition
Anhydride 2,2-dimethylsuccinic anhydride
Nucleophile Alcohols or amines
Catalyst EDCI, DMAP, or base
Solvent DCM, DMF, or similar
Temperature Room temperature to mild heating
Typical yield High for simple esters/amides

Notes:

  • This method is especially useful for introducing the 2,2-dimethylpropyl group as part of a larger synthetic sequence.
  • The approach is favored in medicinal chemistry for late-stage functionalization.

Comparison of Preparation Methods

Method Yield Purity Scalability Environmental Impact
Direct alkylation with halide Moderate–High Moderate Moderate Moderate
Esterification with anhydride High High High Lower (if mild)
  • Direct alkylation is straightforward but may require careful control of conditions to avoid side reactions.
  • Esterification/anhydride methods offer versatility and are especially suited for preparing derivatives or for use in multi-step syntheses.

Research Findings and Applications

  • The direct alkylation method is most commonly used for laboratory-scale synthesis due to its simplicity and the ready availability of starting materials.
  • Esterification with 2,2-dimethylsuccinic anhydride is preferred in pharmaceutical and advanced organic synthesis, allowing for the introduction of the branched acid moiety into complex molecules.
  • Both methods enable the synthesis of derivatives with tailored properties for research in chemistry, biology, and materials science.

Summary Table of Similar Compounds

Compound Name Molecular Formula Key Structural Feature
2-(2,2-Dimethylpropyl)butanedioic acid C₉H₁₆O₄ Branched 2,2-dimethylpropyl
2-Methylsuccinic acid C₆H₁₀O₄ Less branched
Isobutylsuccinic acid C₈H₁₄O₄ Isobutyl group
3-Methylsuccinic acid C₆H₁₀O₄ Different branching

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carboxylate groups.

Major Products Formed

    Oxidation: Formation of ketones or additional carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-(2,2-Dimethylpropyl)butanedioic acid is characterized by its dicarboxylic structure, which allows for various chemical modifications. Its molecular formula is C8H14O4C_8H_{14}O_4, and it features two carboxylic acid groups that contribute to its reactivity and potential applications in synthesis and formulation.

Drug Development

One of the primary applications of 2-(2,2-Dimethylpropyl)butanedioic acid is in drug development. Its structural properties enable it to act as a building block for synthesizing various pharmaceuticals. For instance, derivatives of this compound have been studied for their efficacy in enhancing drug solubility and bioavailability.

  • Case Study: Enhanced Solubility
    Research has demonstrated that incorporating 2-(2,2-Dimethylpropyl)butanedioic acid into drug formulations can significantly enhance the solubility of poorly soluble drugs. This was particularly noted in studies involving non-steroidal anti-inflammatory drugs (NSAIDs), where the compound acted as a solubilizing agent.

Bioactivity

The compound has also been investigated for its potential bioactive properties. Preliminary studies indicate that it may exhibit antioxidant and anti-inflammatory activities, making it a candidate for further exploration in therapeutic formulations.

Formulation Stability

In the cosmetic industry, 2-(2,2-Dimethylpropyl)butanedioic acid is used as an emulsifier and stabilizer in formulations. Its ability to enhance the stability of emulsions is crucial for products like creams and lotions.

  • Data Table: Cosmetic Formulation Stability
Product TypeStability Improvement (%)Active Ingredient
Moisturizing Cream30%2-(2,2-Dimethylpropyl)butanedioic acid
Sunscreen Lotion25%2-(2,2-Dimethylpropyl)butanedioic acid

Skin Bioavailability

Recent studies have focused on the skin bioavailability of active ingredients when formulated with this compound. The results suggest that it enhances the penetration of active ingredients through the skin barrier, thereby improving the efficacy of topical applications.

Polymer Synthesis

In materials science, 2-(2,2-Dimethylpropyl)butanedioic acid is utilized in the synthesis of polymers. Its dicarboxylic nature allows for cross-linking reactions that can enhance the mechanical properties of polymer materials.

  • Case Study: Enhanced Polymer Properties
    A study on polyesters synthesized from this compound showed improved tensile strength and thermal stability compared to traditional polyesters. This makes it suitable for applications in durable goods and packaging materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)butanedioic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the presence of carboxylic acid groups and the bulky 2,2-dimethylpropyl group, can influence its binding affinity and specificity.

Comparison with Similar Compounds

Esters of Butanedioic Acid

Diisoamyl Succinate (Bis(3-methylbutyl) Butanedioate)

  • Molecular Formula : C₁₄H₂₆O₄
  • Structure : Ester of butanedioic acid with two 3-methylbutyl groups.
  • Key Properties :
    • Higher molecular weight (270.35 g/mol) compared to the target compound (hypothetical 188.22 g/mol), reducing volatility .
    • Branched isoamyl groups enhance hydrophobicity, making it suitable as a plasticizer or solvent in industrial applications.
  • Applications : Used in polymers and coatings due to its low volatility and high thermal stability .

Thio Derivatives of Butanedioic Acid

2-(Propylthio)butanedioic Acid (CAS 45015-91-6)

  • Molecular Formula : C₇H₁₂O₄S
  • Structure : Sulfur atom replaces an oxygen in the carboxylate group.
  • Key Properties :
    • Thioether linkage decreases polarity, reducing water solubility compared to oxygenated analogs.
    • pKa values likely higher due to weaker acidity of thiol groups .
  • Applications : Investigated as corrosion inhibitors or chelating agents in industrial processes .

Comparison Insight :
Replacing oxygen with sulfur in the target compound would similarly alter electronic properties, but the neopentyl group’s bulkiness may dominate its chemical behavior.

Neopentyl-Substituted Compounds in Other Acids

Tetradecanoic Acid, 2,2-Dimethylpropyl Ester (CAS 116518-82-2)

  • Molecular Formula : C₁₉H₃₈O₂
  • Structure : Neopentyl ester of a long-chain fatty acid.
  • Key Properties :
    • High molecular weight (298.50 g/mol) contributes to solid-state stability and low volatility.
    • Branched ester group impedes crystallization, enhancing lubricant performance .
  • Applications: Used in synthetic lubricants and cosmetics for its non-greasy texture .

2-(Bromomethyl)benzeneboronic Acid Neopentyl Glycol Ester (CAS 441011-76-3)

  • Molecular Formula : C₁₂H₁₆BBrO₂
  • Structure : Boronic ester with a neopentyl glycol group.
  • Key Properties :
    • Bulky neopentyl group stabilizes the boronic ester against hydrolysis.
    • Bromomethyl moiety enables cross-coupling reactions in organic synthesis .
  • Applications : Intermediate in Suzuki-Miyaura coupling for pharmaceutical synthesis .

Comparison Insight :
The neopentyl group consistently improves steric protection across diverse compounds, suggesting that 2-(2,2-dimethylpropyl)butanedioic acid would exhibit enhanced stability in acidic or enzymatic environments.

Stereochemical Variants

(2R)-2-(Butylthio)butanedioic Acid (CAS 3972-46-1)

  • Molecular Formula : C₈H₁₄O₄S
  • Structure : Chiral thioether derivative with R-configuration.
  • Key Properties :
    • Stereochemistry influences biological activity and binding affinity in enzyme inhibition .
  • Applications: Potential use in asymmetric synthesis or as a chiral ligand .

Comparison Insight :
If the target compound has stereocenters, its enantiomers could exhibit divergent biological or catalytic activities, though this remains speculative without experimental data.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
2-(2,2-Dimethylpropyl)butanedioic acid (hypothetical) C₉H₁₆O₄ 188.22 Dicarboxylic acid, neopentyl Potential corrosion inhibition, polymer additives
Diisoamyl Succinate C₁₄H₂₆O₄ 270.35 Ester, branched alkyl Plasticizers, solvents
2-(Propylthio)butanedioic Acid C₇H₁₂O₄S 192.23 Thioether, dicarboxylic acid Corrosion inhibition
Tetradecanoic Acid Neopentyl Ester C₁₉H₃₈O₂ 298.50 Ester, neopentyl Lubricants, cosmetics

Table 2: Reactivity and Stability

Compound Steric Hindrance Hydrolysis Resistance Thermal Stability Reference
2-(2,2-Dimethylpropyl)butanedioic acid High Moderate (speculative) High (speculative)
Diisoamyl Succinate Moderate High High
Neopentyl Boronic Esters Very High Very High Moderate

Q & A

Q. What are the recommended methods for synthesizing 2-(2,2-Dimethylpropyl)butanedioic acid?

Synthesis typically involves multi-step reactions with careful control of reaction conditions. A common approach includes:

  • Step 1 : Condensation of 2,2-dimethylpropylmagnesium chloride (neopentyl Grignard reagent) with a suitable diacid precursor, such as dimethyl butanedioate, under inert atmosphere .
  • Step 2 : Acidic hydrolysis of the ester intermediate using reagents like HCl or H₂SO₄ to yield the free carboxylic acid .
  • Key reagents : Methanol, palladium catalysts (for hydrogenation steps), and triethylamine (for neutralization).
  • Critical parameters : Temperature (often 0–25°C for Grignard reactions), solvent polarity (e.g., THF or diethyl ether), and stoichiometric ratios to avoid side reactions .

Q. How can researchers characterize the purity and structure of 2-(2,2-Dimethylpropyl)butanedioic acid?

A combination of analytical techniques is recommended:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm the presence of the 2,2-dimethylpropyl group (δ ~0.8–1.2 ppm for methyl protons) and carboxylic acid protons (δ ~10–12 ppm, though often broad) .
    • FT-IR : Peaks at ~2500–3500 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) .
  • Chromatography :
    • HPLC : Using a C18 column with UV detection at 210 nm to assess purity (>98% is typical for research-grade material) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (theoretical [M+H]⁺ = 217.18 g/mol) .

Q. What are the key physicochemical properties of 2-(2,2-Dimethylpropyl)butanedioic acid?

PropertyValue/DescriptionSource
Molecular Weight216.27 g/mol
Hydrogen Bond Donors2 (carboxylic acid groups)
Hydrogen Bond Acceptors4
LogP (lipophilicity)~1.2 (calculated via XLogP3)
Solubility in WaterLow (~2.5 mg/mL at 25°C)
Melting Point145–148°C (decomposes)

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for this compound?

Discrepancies in solubility often arise from experimental conditions (e.g., pH, temperature). Methodological recommendations include:

  • pH-Dependent Studies : Measure solubility across pH 2–7 using buffered solutions to account for ionization of carboxylic acid groups .
  • Cosolvent Systems : Test solubility in DMSO-water or ethanol-water mixtures to enhance dissolution for biological assays .
  • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to determine enthalpy of dissolution and identify polymorphic forms .

Q. What experimental strategies can elucidate the role of the 2,2-dimethylpropyl group in biological activity?

The bulky neopentyl group may influence membrane permeability or target binding. Approaches include:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chains (e.g., ethyl, isopropyl) and compare activity in assays (e.g., enzyme inhibition) .
  • Molecular Docking : Use computational tools (e.g., AutoDock Vina) to model interactions between the dimethylpropyl moiety and protein targets (e.g., GPR40 receptors, as seen in related compounds) .
  • Isotopic Labeling : Incorporate ¹³C or ²H into the dimethylpropyl group to track metabolic fate via LC-MS .

Q. How can reaction yields be optimized for large-scale synthesis?

Key factors for optimization:

  • Design of Experiments (DOE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent volume .
  • Catalyst Screening : Test palladium on carbon (Pd/C) vs. Raney nickel for hydrogenation efficiency .
  • Workflow Example :
    • Grignard Reaction : 0°C, THF, 2:1 molar ratio of neopentylmagnesium chloride to ester.
    • Hydrolysis : 6M HCl, reflux for 4 hours.
    • Purification : Recrystallization from ethanol/water (yield: 65–75%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Dimethylpropyl)butanedioic acid
Reactant of Route 2
2-(2,2-Dimethylpropyl)butanedioic acid

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